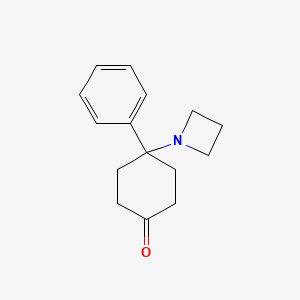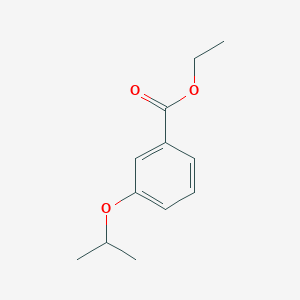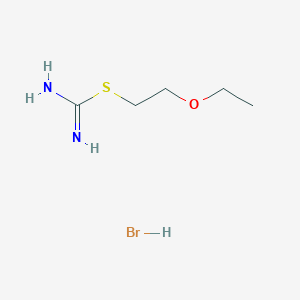
4-(Azetidin-1-yl)-4-phenylcyclohexan-1-one
Übersicht
Beschreibung
4-(Azetidin-1-yl)-4-phenylcyclohexan-1-one is a heterocyclic compound featuring an azetidine ring fused to a cyclohexanone structure with a phenyl group attached
Wissenschaftliche Forschungsanwendungen
4-(Azetidin-1-yl)-4-phenylcyclohexan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific functionalities.
Wirkmechanismus
Target of Action
The primary target of 4-(Azetidin-1-yl)-4-phenylcyclohexan-1-one, also known as Zastaprazan , is the proton pumps in the stomach . These proton pumps are responsible for the secretion of gastric acid, which plays a crucial role in digestion.
Mode of Action
Zastaprazan binds directly to the proton pumps in a competitive manner . This binding inhibits the function of the proton pumps, thereby reducing the secretion of gastric acid . The competitive nature of this interaction allows for a quick onset of action .
Biochemical Pathways
The inhibition of proton pumps by Zastaprazan affects the gastric acid secretion pathway . By reducing the activity of these pumps, the overall acidity level in the stomach is decreased . This can alleviate symptoms associated with conditions like gastroesophageal reflux disease (GERD), where excess stomach acid is a primary concern .
Pharmacokinetics
The drug can be administered with or without food .
Result of Action
The primary result of Zastaprazan’s action is the reduction of gastric acid secretion . This leads to a decrease in the acidity level of the stomach, which can help to alleviate the symptoms of acid-related diseases like GERD . On 24 April 2024, Zastaprazan received approval in South Korea for the treatment of erosive GERD .
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-yl)-4-phenylcyclohexan-1-one typically involves the formation of the azetidine ring followed by its attachment to the cyclohexanone structure. One common method involves the aza-Michael addition of azetidine to a suitable precursor, such as a cyclohexanone derivative . The reaction conditions often include the use of a base, such as triethylamine, and a solvent like dichloromethane, under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Azetidin-1-yl)-4-phenylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ketone group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted azetidine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Azetidin-1-yl)-4-phenylbutan-1-one: Similar structure but with a butanone backbone.
4-(Azetidin-1-yl)-4-phenylpentan-1-one: Similar structure but with a pentanone backbone.
4-(Azetidin-1-yl)-4-phenylhexan-1-one: Similar structure but with a hexanone backbone.
Uniqueness
4-(Azetidin-1-yl)-4-phenylcyclohexan-1-one is unique due to its cyclohexanone backbone, which imparts distinct steric and electronic properties compared to its linear analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science .
Eigenschaften
IUPAC Name |
4-(azetidin-1-yl)-4-phenylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-14-7-9-15(10-8-14,16-11-4-12-16)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYQTQDYBURNGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2(CCC(=O)CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1S,2S)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B6327360.png)


![6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B6327384.png)



![tert-Butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B6327416.png)






